Calconcarboxylic acid
Description
UV-Vis Absorption Spectroscopy (λₘₐₓ = 229 nm, 569–572 nm)
This compound exhibits distinct UV-Vis absorption bands due to its conjugated π-electron system. In aqueous or ethanolic solutions, it shows a primary absorbance peak at 229 nm , attributed to π→π* transitions within the aromatic rings. A secondary absorption band in the visible range (569–572 nm ) arises from n→π* transitions involving the azo group and adjacent electron-withdrawing substituents. This bathochromic shift to longer wavelengths is characteristic of azo dyes and is influenced by the solvent environment and pH. For example, in ethanol, the compound’s violet color corresponds to the 569–572 nm absorption, which is critical for its role as a metallochromic indicator in titrations.
Infrared Spectral Analysis of Functional Groups
Infrared (IR) spectroscopy confirms the presence of key functional groups in this compound. The broad O-H stretching vibration of the carboxylic acid and hydroxyl groups appears between 2500–3300 cm⁻¹ , typical of strongly hydrogen-bonded systems. The C=O stretch of the carboxylic acid group is observed near 1710 cm⁻¹ , slightly lowered from the typical 1760 cm⁻¹ due to hydrogen bonding in the dimeric form. The sulfonic acid group (-SO₃H) contributes a strong S=O asymmetric stretching band at 1180–1250 cm⁻¹ , while the azo (-N=N-) group exhibits a characteristic absorption near 1450–1600 cm⁻¹ . These spectral features align with the compound’s structural framework and have been validated against reference spectra.
Tautomerism and Resonance Stabilization Mechanisms
This compound exhibits azo-hydrazone tautomerism , a dynamic equilibrium between the azo form (-N=N-) and the hydrazone form (=N-NH-). In the hydrazone tautomer, the proton migrates from the hydroxyl group to the adjacent nitrogen, forming a conjugated system stabilized by resonance across the naphthalene rings. This tautomerism is pH-dependent: under acidic conditions, the hydrazone form predominates, while alkaline conditions favor the azo form.
Resonance stabilization further enhances the compound’s stability. The sulfonic acid group (-SO₃H) acts as a strong electron-withdrawing group, delocalizing electron density through the aromatic system and stabilizing the azo linkage. Additionally, the carboxylic acid group participates in resonance with the adjacent hydroxyl group, forming a conjugated system that extends across the naphthalene backbone. These interactions not only stabilize the molecule but also enhance its chromophoric properties, making it effective as an indicator in complexometric titrations.
Properties
IUPAC Name |
3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O7S/c24-16-10-17(31(28,29)30)13-7-3-4-8-14(13)18(16)22-23-19-12-6-2-1-5-11(12)9-15(20(19)25)21(26)27/h1-10,24-25H,(H,26,27)(H,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQBFZXBLLMXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063156 | |
| Record name | 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3737-95-9 | |
| Record name | Calconcarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3737-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Calconcarboxylic acid | |
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| Record name | Calconcarboxylic acid | |
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| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-4-[2-(2-hydroxy-4-sulfo-1-naphthalenyl)diazenyl]- | |
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| Record name | 2,2'-Dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |
| Source | EPA DSSTox | |
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| Record name | 2,2'-dihydroxy-4'-sulpho-1,1'-azonaphthalene-3-carboxylic acid | |
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| Record name | Calconcarboxylic acid | |
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Preparation Methods
Diazotization Reaction
The diazotization step requires precise temperature control (0–5°C) to stabilize the reactive diazonium intermediate. A solution of 1-amino-2-naphthol-4-sulfonic acid is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl). The reaction is exothermic, necessitating ice baths to prevent premature decomposition. Excess nitrous acid is removed using sulfamic acid to avoid side reactions during coupling.
Coupling Reaction
The diazonium salt is subsequently coupled with 2-hydroxy-3-naphthoic acid in an alkaline medium (pH 8–10). Sodium hydroxide (NaOH) is typically employed to deprotonate the hydroxyl group of the naphthoic acid, enhancing its nucleophilicity. The reaction proceeds at 10–15°C to minimize byproduct formation, yielding this compound as a dark violet precipitate.
Key Parameters
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Molar Ratio : 1:1 stoichiometry between diazonium salt and naphthoic acid.
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Purity Challenges : Residual sodium salts and unreacted starting materials necessitate rigorous purification.
Sodium Salt Derivatization for Enhanced Solubility
A patent (CN103387523A) describes a modified synthesis of This compound sodium salt , which improves water solubility for analytical applications. This method substitutes 1-amino-2-naphthol-4-sulfonic acid with 1-naphthalenesulfonic acid, streamlining the process for industrial scalability.
Diazotization of 1-Naphthalenesulfonic Acid
1-Naphthalenesulfonic acid is diazotized in a copper sulfate catalyst solution (15.4 wt%) at ≤10°C. Hydrochloric acid (20%) is added incrementally to precipitate the diazonium salt, which is filtered and washed with dilute HCl.
Coupling and Neutralization
The diazonium salt is coupled with 2-hydroxy-3-naphthoic acid in a 20% NaOH solution. Post-coupling, the mixture is neutralized to pH 1–2 using hydrochloric acid, precipitating the sodium salt. Further purification involves dissolution in sodium carbonate, activated carbon treatment, and reprecipitation at pH 1–2.
Advantages Over Classical Method
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Solubility : Sodium salt form dissolves readily in water, eliminating the need for organic solvents.
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Magnesium Interference Mitigation : Stable endpoint detection in the presence of Mg²⁺ ions.
Purification and Stabilization Techniques
Crude this compound often contains impurities such as unreacted precursors and inorganic salts. The ChemicalBook database outlines a purification protocol using p-toluidinium salt recrystallization .
p-Toluidinium Salt Formation
The dye is dissolved in warm 20% aqueous methanol and treated with p-toluidine. The resulting p-toluidinium salt precipitates upon cooling, which is filtered and washed with cold methanol. This step removes hydrophilic impurities and residual metals.
Acid Recrystallization
The purified salt is refluxed in hot water, and hydrochloric acid is added to regenerate this compound. The product is crystallized at 4°C, yielding a high-purity (>98%) violet powder.
Critical Considerations
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Temperature Sensitivity : Drying must occur below 50°C to prevent thermal decomposition.
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Storage : Stable at room temperature in airtight containers, protected from light.
Comparative Analysis of Synthesis Routes
Modern Advancements and Challenges
Recent research has focused on nanomaterial composites incorporating this compound for enhanced adsorption properties. A 2017 study demonstrated its integration into polyacrylamide matrices for uranyl ion (UO₂²⁺) sequestration, achieving a maximum adsorption capacity of 0.079 mmol/g. While this application diverges from traditional synthesis, it underscores the compound’s versatility and potential for functionalization.
Persistent Challenges
Chemical Reactions Analysis
Calconcarboxylic acid undergoes various chemical reactions, including:
Complexation: It forms complexes with metal ions, particularly calcium and magnesium, which is the basis for its use in complexometric titrations.
Decarboxylation: When heated, this compound can undergo decarboxylation to form eriochrome blue black R.
Substitution: The sulfonic acid group can participate in substitution reactions, particularly under acidic or basic conditions.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and ethylenediaminetetraacetic acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Analytical Chemistry
Complexometric Titrations
Calconcarboxylic acid is extensively utilized in complexometric titrations for determining calcium ion concentrations. It forms a complex with calcium ions that changes color from blue to pink/red upon binding. This color change serves as a visual endpoint during titration with ethylenediaminetetraacetic acid (EDTA), which forms a more stable complex with calcium than this compound itself. The endpoint is observed at pH values between 12 and 14, making it effective in alkaline conditions .
Fluorescent Quenching Method
Recent studies have introduced a novel fluorescent quenching detection method using this compound for phosphoproteins in sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). This method enhances sensitivity and specificity in detecting phosphoproteins, showcasing this compound's versatility beyond traditional applications .
Material Science
Polymeric Materials
Research has demonstrated the synthesis of composite polymeric materials by grafting this compound onto polyacrylamide structures. This modification significantly enhances the adsorptive properties of the polymer, allowing for improved removal of metal ions from solutions. The resulting material exhibits high adsorption capacity and selectivity, making it suitable for environmental remediation applications .
Environmental Applications
Wastewater Treatment
this compound has been investigated for its efficacy in removing contaminants from wastewater. A study highlighted the use of iron oxide-biochar nanocomposites loaded with Pseudomonas putida to simultaneously remove this compound, ammonium ions, and phosphate ions from pharmaceutical effluents. The nanocomposite demonstrated high removal rates due to its porous structure and the catalytic activity of immobilized bacteria, indicating potential applications in bioremediation .
Selective Extraction Techniques
Calcium Extraction
this compound is employed in selective extraction methods for calcium ions using tri-n-butyl phosphate as a solvent. Studies show that calcium can be effectively extracted and quantified using this compound at specific pH levels, demonstrating its utility in analytical procedures involving metal ion separation .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Analytical Chemistry | Complexometric titrations for calcium determination | Color change from blue to pink/red indicates endpoint |
| Material Science | Synthesis of grafted polymeric materials | Enhanced adsorption capacity for metal ions |
| Environmental Science | Removal of contaminants from wastewater | High removal rates achieved using nanocomposites |
| Selective Extraction | Calcium extraction using tri-n-butyl phosphate | Effective extraction and quantification of calcium ions |
Mechanism of Action
The mechanism of action of calconcarboxylic acid involves its ability to form stable complexes with metal ions. The azo group (-N=N-) in its structure allows it to bind to metal ions, forming colored complexes that can be easily detected. This property is particularly useful in complexometric titrations, where the formation of a colored complex indicates the presence of specific metal ions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
CCA belongs to the azo dye family and shares functional similarities with calmagite (H₂calm) and calcon (H₂calc), both used as metallochromic indicators. Key differences include:
Stability and Sensitivity
- CCA: Requires stabilizers like triethanolamine or Tween-80 to enhance solution stability. Without additives, its ethanol solutions degrade rapidly .
- Calmagite : Exhibits higher thermal stability but lower selectivity for Ca²⁺ in the presence of Mg²⁺ .
- Calcon : Less sensitive to pH fluctuations but prone to interference from heavy metals .
Environmental Impact and Degradation
- CCA : As an azo dye, it undergoes anaerobic degradation via azoreductase-mediated cleavage of the azo bond, producing aromatic amines. However, it persists in aerobic environments (water/soil persistence: HIGH) .
- Reactive Dyes (e.g., Orange II): Faster hydrolysis in water but higher aquatic toxicity .

- Disperse Dyes : More lipophilic, leading to bioaccumulation (unlike CCA, which has low partition coefficients) .
Toxicological Profile
Industrial and Research Utility
- CCA : Preferred in calcium assays due to sharp endpoint detection (~95% recovery in spiked samples) .
- Calmagite : Superior for magnesium determination in hard water analysis .
- Anthracene Chrome Red A : Used in vanadium speciation but lacks CCA’s versatility in environmental applications .
Research Findings and Innovations
- BSA Interaction : CCA binds to bovine serum albumin (BSA) via hydrophobic forces, mimicking cationic surfactants. This property is exploitable in drug delivery studies .
- Wastewater Treatment: The P. putida/Fe₃O₄/biochar nanocomposite retains >80% CCA removal efficiency after five reuse cycles, outperforming activated carbon .
- Photometric Detection : CCA’s decolorization by iodate in CTMAB micellar systems enables iodine quantification in table salt (LOD = 0.5 µg/25 mL) .
Biological Activity
Calconcarboxylic acid (CCA), also known as Patton and Reeder's Indicator, is an azo dye primarily used as a complexometric indicator in titrations for calcium ions. Its chemical structure includes a carboxylic acid group that plays a significant role in its biological interactions and applications. This article explores the biological activity of CCA, highlighting its properties, applications, and implications based on diverse research findings.
This compound has the IUPAC name 3-hydroxy-4-[(2-hydroxy-4-sulfonaphthalen-1-yl)diazenyl]naphthalene-2-carboxylic acid . The compound is characterized by:
- Solubility : Soluble in water, sodium hydroxide, ethanol, and methanol.
- Color Change : Exhibits a color change from blue to pink/red upon binding with calcium ions, which is crucial for its function as an indicator in titrations.
- Melting Point : Approximately 300 °C, where it undergoes thermal decomposition .
The biological activity of CCA is primarily associated with its ability to form stable complexes with metal ions, particularly calcium. The mechanism can be summarized as follows:
- Complex Formation : In an alkaline environment (pH 12-14), CCA forms a complex with calcium ions, resulting in a visible color change that signals the endpoint of a titration.
- Stability of Complexes : The stability of the Ca-CCA complex is influenced by the presence of other ions like magnesium, which can interfere with the titration process if not adequately managed .
1. Indicator in Complexometric Titrations
This compound is widely used in analytical chemistry for determining calcium ion concentrations in various samples. Its ability to provide a clear visual endpoint makes it superior to other indicators like Eriochrome Black T .
2. Environmental Impact
Research has shown that CCA has acute health effects, including irritation of the skin and eyes, and potential long-term effects such as lung damage and carcinogenicity in aquatic organisms. This necessitates careful handling and treatment of wastewater containing CCA to mitigate environmental risks .
3. Bioremediation Studies
Recent studies have explored the use of microorganisms for the degradation of CCA in wastewater treatment processes. For instance, Pseudomonas putida has been shown to effectively remove CCA from industrial effluents when used in conjunction with iron oxide-biochar composites, achieving removal rates up to 82% . This highlights the potential for bioremediation strategies utilizing CCA.
Case Study: Interaction with Metal Ions
A study conducted on the interaction between CCA and cobalt sulfate demonstrated the formation of various stoichiometric complexes (1:1, 1:2) through conductometric measurements. This indicates that CCA can act as a ligand for multiple metal ions, influencing its applications in coordination chemistry .
Health Effects
Research indicates that exposure to CCA can lead to significant health risks. Inhalation may cause lung damage, while skin contact can result in inflammation. Long-term exposure has been linked to serious conditions such as pneumoconiosis and bladder cancer .
Data Table: Summary of Biological Activity
| Property/Activity | Details |
|---|---|
| Solubility | Water, sodium hydroxide, ethanol |
| Color Change | Blue (free) → Pink/Red (Ca complex) |
| Melting Point | ~300 °C |
| Health Risks | Skin irritation, lung damage, potential carcinogenic effects |
| Environmental Impact | Toxic effects on aquatic life; requires treatment before discharge |
| Bioremediation Potential | Effective removal of CCA by Pseudomonas putida (up to 82% removal rate) |
Q & A
Q. What are the critical steps in preparing calconcarboxylic acid triturate for calcium determination in complex matrices?
this compound triturate is prepared by mixing 1 part this compound with 99 parts sodium chloride. The reagent must be validated for sensitivity by dissolving 50 mg in a solution of 10 N NaOH and water, followed by sequential addition of magnesium sulfate and calcium chloride to confirm colorimetric responsiveness. This triturate is essential for assays like calcium glycerophosphate quantification, where precise color transitions (blue → violet → pure blue) indicate calcium binding .
Q. What precautions are necessary when handling this compound in laboratory settings?
Avoid contact with incompatible materials, including strong oxidizers, metal salts, and sulfides, which may produce toxic gases or explosive reactions. Storage should prioritize isolation from acids, aldehydes, and reducing agents. Personal protective equipment (PPE) such as gloves and respiratory protection is critical due to risks of respiratory sensitization (e.g., reactive airway dysfunction syndrome) .
Q. How does the biodegradation pathway of this compound differ between aerobic and anaerobic environments?
Under aerobic conditions, this compound exhibits persistence due to electron-withdrawing azo bonds resisting oxidative metabolism. In anaerobic environments, reductive cleavage of the azo bond occurs via azoreductases, producing aromatic intermediates that may undergo further mineralization. This dichotomy necessitates distinct experimental designs for environmental fate studies .
Advanced Research Questions
Q. How can researchers optimize spectrophotometric methods for calcium detection using this compound?
Key parameters include:
- pH control : Maintain pH 12 for stable calcium-calconcarboxylic acid complex formation.
- Reagent concentration : Use 0.1–0.2 mM this compound to avoid signal saturation.
- Interference mitigation : Pre-treat samples with masking agents (e.g., EDTA for magnesium) or solid-phase extraction (e.g., TBP-loaded polyurethane foam) to isolate calcium .
Q. What experimental approaches resolve contradictions in biodegradation data for this compound?
Discrepancies arise from varying redox conditions in studies. A tiered approach is recommended:
- Phase 1 : Conduct aerobic/anaerobic microcosm assays with LC-MS to track azo bond cleavage.
- Phase 2 : Use isotopic labeling (e.g., ¹⁴C) to quantify mineralization rates in sediment-water systems.
- Phase 3 : Validate findings with metagenomic analysis to identify microbial azoreductase activity .
Q. What factors influence this compound’s efficacy as a dispersant in electrophoretic deposition (EPD) of MnO₂-CNT composites?
this compound acts as a charging/dispersing agent by adsorbing onto MnO₂ nanoparticles and carbon nanotubes (CNTs). Critical factors include:
Q. How can researchers address spectral interference when using this compound in multi-ion matrices?
Implement methodological corrections such as:
- Dual-wavelength detection : Measure absorbance at 570 nm (calcium complex) and 620 nm (background).
- Standard addition method : Spiking known calcium increments to calibrate matrix effects.
- Chemometric modeling : Partial least squares (PLS) regression to deconvolute overlapping signals from competing ions (e.g., Fe³⁺, Al³⁺) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

